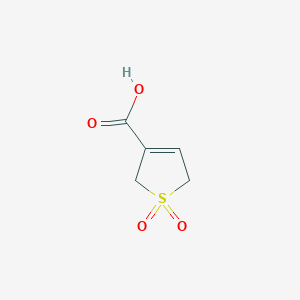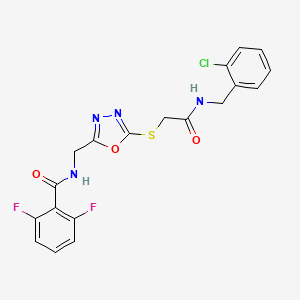
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction typically employs catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound may involve the use of one-pot multicomponent reactions, which are efficient and environmentally benign . These methods often utilize widely accessible reactants and non-toxic catalysts to achieve high yields and structural diversity .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects . For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,4,5-trisubstituted isoxazoles and perhydropyrrolo[3,4-d]isoxazole-4,6-diones.
Thiadiazole and Oxadiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(17,5-6-18-2)8-14-12(16)10-7-11(19-15-10)9-3-4-9/h7,9,17H,3-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXIJAEDYNZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=NOC(=C1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)
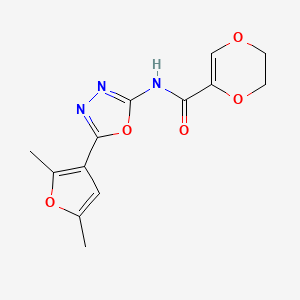
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2846167.png)
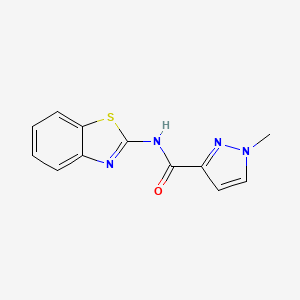
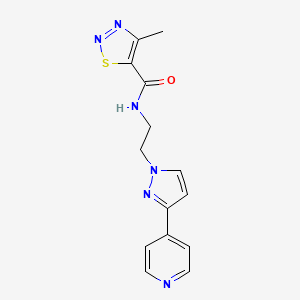
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
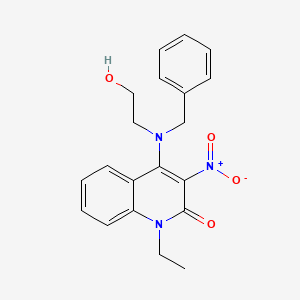
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)
